4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]benzoic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]benzoic acid typically involves the protection of amino acids using the Fmoc group. The Fmoc group is introduced via a reaction between the amino acid and fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . Industrial production methods often involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production .
Chemical Reactions Analysis
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]benzoic acid undergoes several types of chemical reactions:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of the free amino group.
Oxidation and Reduction Reactions: While less common, the aromatic rings in the compound can undergo oxidation and reduction under specific conditions.
Scientific Research Applications
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]benzoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a protecting group for amino acids in solid-phase peptide synthesis.
Biology: Facilitates the synthesis of peptides and proteins for biological studies.
Medicine: Aids in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The primary mechanism of action of 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]benzoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. Upon completion of the desired reactions, the Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]benzoic acid is unique due to its stability and ease of removal under mild conditions. Similar compounds include:
(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
(S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(tert-butoxy)-4-oxobutanoic acid: Used in the synthesis of peptides with specific structural requirements.
Fmoc-Glu-OtBu: A derivative used for the protection of glutamic acid in peptide synthesis.
Properties
CAS No. |
2639410-48-1 |
---|---|
Molecular Formula |
C28H21NO5 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]benzoic acid |
InChI |
InChI=1S/C28H21NO5/c30-27(31)18-9-13-20(14-10-18)34-21-15-11-19(12-16-21)29-28(32)33-17-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31) |
InChI Key |
NEZPMZIIMIVPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.